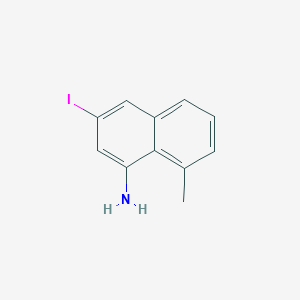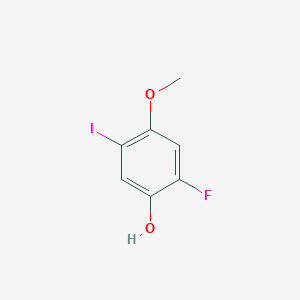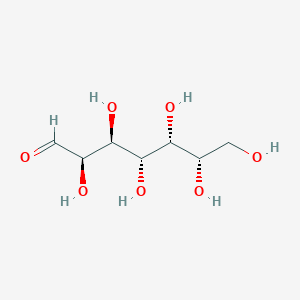
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a dimethylamino group, a benzyl group, and a hydroxyisoquinolinone core, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzylamine derivative through a series of reactions, including alkylation and amination. The final step involves the cyclization of the intermediate to form the hydroxyisoquinolinone core under specific reaction conditions, such as elevated temperatures and the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a methoxy group.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce methoxy-substituted isoquinolinones .
科学的研究の応用
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
作用機序
The mechanism of action of 4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Dimethylbenzylamine: This compound shares the dimethylamino and benzyl groups but lacks the hydroxyisoquinolinone core.
Benzoic acid, 4-(dimethylamino)-, methyl ester: This compound has a similar dimethylamino group but differs in its ester functionality and lack of the isoquinolinone structure.
Uniqueness
4-(((3-((Dimethylamino)methyl)benzyl)amino)methyl)-3-hydroxyisoquinolin-1(2H)-one is unique due to its combination of functional groups and its potential for diverse chemical reactions. This makes it a versatile compound for various applications in research and industry .
特性
分子式 |
C20H23N3O2 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
4-[[[3-[(dimethylamino)methyl]phenyl]methylamino]methyl]-3-hydroxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C20H23N3O2/c1-23(2)13-15-7-5-6-14(10-15)11-21-12-18-16-8-3-4-9-17(16)19(24)22-20(18)25/h3-10,21H,11-13H2,1-2H3,(H2,22,24,25) |
InChIキー |
UABJEZVOXDOIRZ-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=CC=CC(=C1)CNCC2=C(NC(=O)C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


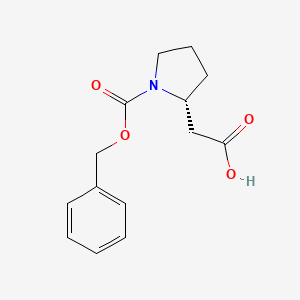
![2-(Bicyclo[2.2.1]heptan-2-yl)-N-(3-chloro-4-(difluoromethoxy)phenyl)acetamide](/img/structure/B12849873.png)
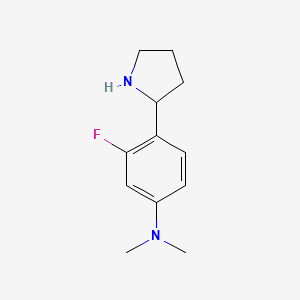
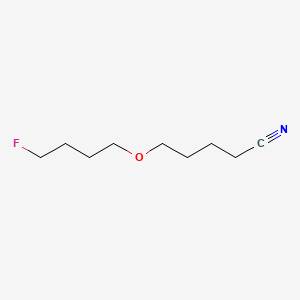
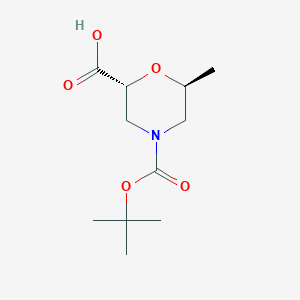
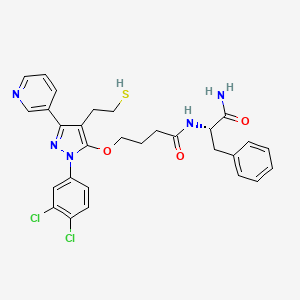
![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
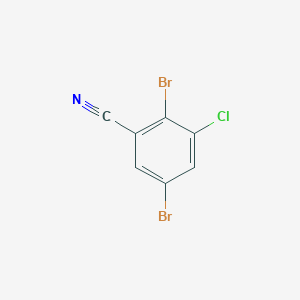
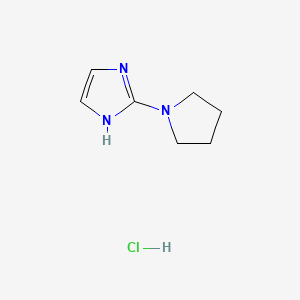
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)
